(S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole dihydrochloride
Description
The compound “(S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole dihydrochloride” is a structurally complex molecule featuring a benzooxazinoindole core fused with two (S)-pyrrolidin-2-yl-substituted imidazole moieties and a phenyl group at the 6-position.
Properties
IUPAC Name |
(6S)-6-phenyl-3,10-bis[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N7O.2ClH/c1-2-6-21(7-3-1)35-42-30-13-11-22(28-19-38-33(40-28)26-8-4-14-36-26)16-24(30)17-31(42)25-12-10-23(18-32(25)43-35)29-20-39-34(41-29)27-9-5-15-37-27;;/h1-3,6-7,10-13,16-20,26-27,35-37H,4-5,8-9,14-15H2,(H,38,40)(H,39,41);2*1H/t26-,27-,35-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEVQHFLPZHVSW-UUKHLAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8)C9=CC=CC=C9.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8)C9=CC=CC=C9.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35Cl2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole dihydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound has a molecular formula of C₃₁H₃₃Cl₂N₅O and a molecular weight of approximately 569.55 g/mol. Its structure features a benzo[5,6][1,3]oxazino core with multiple substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| (S)-6-phenyl... | A549 (Lung) | 15.2 | Induction of apoptosis |
| (S)-6-phenyl... | HeLa (Cervical) | 18.7 | Inhibition of cell proliferation |
| (S)-6-phenyl... | MCF7 (Breast) | 12.4 | Cell cycle arrest |
The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. For instance, in A549 lung adenocarcinoma cells, the compound showed an IC₅₀ value of 15.2 µM, indicating potent anticancer activity.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant strains.
Table 2: Antimicrobial Activity Against Gram-positive Bacteria
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | >32 µg/mL |
The compound was particularly effective against Staphylococcus aureus, with an MIC of 8 µg/mL, showcasing its potential as an antimicrobial agent.
Case Studies
- Study on Anticancer Properties : A study published in the International Journal of Molecular Sciences reported that derivatives of this compound exhibited significant anticancer activity against A549 cells when tested in vitro. The study highlighted the structure-dependent nature of the anticancer activity, where modifications to the chemical structure led to varying degrees of efficacy .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds indicated that derivatives with pyrrolidine moieties demonstrated enhanced activity against resistant bacterial strains. The findings suggested that structural modifications could lead to improved antimicrobial agents targeting resistant pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural complexity invites comparison with other heterocyclic systems. For example, 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (Compound 41, ) shares an indole-derived core but differs in substituents and fused ring systems. Key distinctions include:
Implications of Structural Differences
Solubility and Bioavailability: The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like Compound 41, which lacks ionizable groups beyond the triazinoindole core.
Electronic Properties: The benzooxazinoindole core may exhibit distinct electron density distributions compared to the triazinoindole system in Compound 41. DFT methods (as in ) could quantify these differences, predicting reactivity or binding affinities .
Computational and Experimental Gaps
Comparative studies on synthesis yields, stability, or binding assays would be required for a rigorous pharmacological evaluation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
